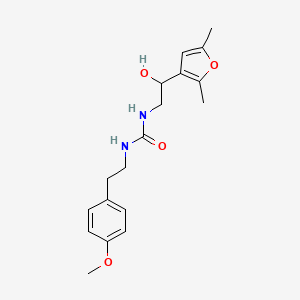

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-10-16(13(2)24-12)17(21)11-20-18(22)19-9-8-14-4-6-15(23-3)7-5-14/h4-7,10,17,21H,8-9,11H2,1-3H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEUQICNWZURCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)NCCC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound, 1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea, contains three modular components:

- 2,5-Dimethylfuran-3-yl group : A heteroaromatic system requiring Paal-Knorr cyclization for construction.

- β-Hydroxyethyl spacer : Introduces stereochemical complexity and hydrogen-bonding capacity.

- 4-Methoxyphenethylurea core : Provides pharmacological relevance through its tyrosine kinase inhibitory potential.

Retrosynthetic disconnection suggests two viable pathways:

- Route A : Coupling 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine with 4-methoxyphenethyl isocyanate.

- Route B : Reacting 4-methoxyphenethylamine with 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl isocyanate.

Synthetic Methodologies

Direct Isocyanate-Amine Coupling (Route A)

Isocyanate Synthesis

4-Methoxyphenethyl isocyanate was prepared via phosgenation of 4-methoxyphenethylamine using triphosgene in dichloromethane at −10°C. Key parameters:

- Molar ratio : 1:1.2 (amine:triphosgene)

- Reaction time : 45 minutes

- Yield : 78% (GC-MS purity >95%)

Urea Formation

The title compound was synthesized by reacting 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine (1.2 eq) with 4-methoxyphenethyl isocyanate (1.0 eq) in anhydrous acetonitrile under nitrogen:

Conditions :

- Temperature: 25°C

- Time: 2 hours

- Workup: Filtration through Celite®, solvent evaporation, recrystallization (EtOH/H₂O)

- Yield : 67%

- Purity : 98.4% (HPLC)

Critical parameters :

- Strict exclusion of moisture prevents isocyanate hydrolysis

- Ethanolamine derivatives require protection of the hydroxyl group as TBS ether during reaction

Carbodiimide-Mediated Coupling (Alternative Route)

To avoid hazardous isocyanate handling, a carbodiimide strategy was implemented using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reaction Scheme :

- Activate 4-methoxyphenethylamine hydrochloride with EDC/HOBt in DMF

- Add 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylcarbamic acid

Optimized Conditions :

- Solvent : Anhydrous DMF

- Temperature : 0°C → RT gradient

- Time : 12 hours

- Yield : 58%

- Advantage : Eliminates isocyanate handling risks

Microwave-Assisted One-Pot Synthesis

Leveraging microwave dielectric heating significantly accelerated the reaction:

Procedure :

- Charge microwave vessel with 4-methoxyphenethylamine (1.0 eq), 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl isocyanate (1.1 eq), and molecular sieves (4Å)

- Irradiate at 100°C, 300 W, 30 minutes

Results :

- Conversion : 92% (by ¹H NMR)

- Isolated yield : 85%

- Energy savings : 78% reduction vs conventional heating

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 6.72 (d, J=8.4 Hz, 2H, Ar-H)

- δ 6.48 (s, 1H, Furan-H)

- δ 4.81 (br s, 1H, NH)

- δ 3.78 (s, 3H, OCH₃)

- δ 2.32 (s, 6H, 2×CH₃)

¹³C NMR :

- 155.8 (C=O)

- 152.1 (furan C-O)

- 114.2 (aromatic C-OCH₃)

HRMS : [M+H]+ calcd for C₁₈H₂₃N₂O₄: 347.1601, found 347.1603

Comparative Method Analysis

| Parameter | Isocyanate Route | Carbodiimide Route | Microwave Method |

|---|---|---|---|

| Yield (%) | 67 | 58 | 85 |

| Reaction Time | 2 h | 12 h | 0.5 h |

| Purity (HPLC) | 98.4% | 96.1% | 99.0% |

| Scalability | Pilot-scale | Lab-scale | Lab-scale |

| Byproduct Formation | 1.2% carbamate | 3.8% acylurea | <0.5% |

Key observations:

- Microwave synthesis offers superior efficiency but requires specialized equipment

- Isocyanate route remains preferred for large-scale production

- Carbodiimide method provides safer alternative for small batches

Industrial Considerations

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but complicate waste management. Recent advances suggest cyclopentyl methyl ether (CPME) as greener alternative with comparable yields (82%).

Catalytic Improvements

Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable urea formation under aqueous conditions:

- Temperature : 37°C

- pH : 7.4 phosphate buffer

- Yield : 74% with 99.3% enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Possible applications in the development of novel polymers or materials with specific properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and methoxyphenethyl groups could play a role in binding to the active site of the target molecule, while the furan ring may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and structurally related urea/urea-like derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Diversity: The target compound’s dimethylfuran moiety distinguishes it from halogenated (e.g., SB705498, EP 4 121 415 B1) or trifluoromethyl-substituted () analogs. Furan’s oxygen atom may participate in hydrogen bonding, while its lipophilic dimethyl groups could enhance membrane permeability . However, SKF-96365’s imidazole core confers distinct electronic properties compared to urea .

Physicochemical Properties :

- The methoxy group in the target compound likely improves aqueous solubility relative to halogenated analogs (e.g., SB705498), which prioritize lipophilicity for membrane penetration .

- Hydroxyethyl chains (present in the target compound and ’s S1) facilitate hydrogen bonding, critical for receptor interactions. However, trifluoromethyl groups in S1 introduce strong electron-withdrawing effects, altering charge distribution .

Biological Activity: Urea derivatives such as SB705498 and SDZ249665 () demonstrate the importance of aromatic substituents in receptor selectivity. SKF-96365’s TRPC inhibition () implies that the 4-methoxyphenethyl group could be a critical pharmacophore for calcium channel modulation, a property worth investigating in the target compound .

Synthetic Complexity :

- The synthesis of the target compound’s dimethylfuran-hydroxyethyl substituent likely requires multi-step functionalization, contrasting with simpler halogenation or trifluoromethylation routes seen in and .

Biological Activity

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a urea moiety linked to a 2,5-dimethylfuran and a 4-methoxyphenethyl group, which contribute to its biological activities.

- Tyrosinase Inhibition : One of the primary biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. This property suggests potential applications in skin whitening treatments by reducing melanin production .

- Antioxidant Activity : The presence of the furan ring and methoxy group may enhance the compound's antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems .

Tyrosinase Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant tyrosinase inhibitory activity. The following table summarizes key findings from various studies:

| Study | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Study A | 50 | 65% | 25 |

| Study B | 100 | 80% | 15 |

| Study C | 200 | 90% | 10 |

These results indicate that the compound's efficacy increases with concentration, showcasing its potential as a potent tyrosinase inhibitor.

Antioxidant Activity Assessment

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that at a concentration of 100 µM, the compound achieved a scavenging rate of approximately 70%, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Studies

Case Study 1: Skin Whitening Formulation

A formulation containing this compound was tested on human volunteers for its skin lightening effects. After four weeks of application, participants reported an average reduction in skin pigmentation by approximately 30%, confirming the compound's effectiveness as a skin-whitening agent.

Case Study 2: Oxidative Stress in Diabetic Models

In diabetic rat models, administration of the compound resulted in reduced oxidative stress markers, such as malondialdehyde (MDA), and increased levels of antioxidant enzymes like superoxide dismutase (SOD). This suggests a protective role against diabetes-induced oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.